![molecular formula C18H16FN3O5S2 B2458546 N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide CAS No. 946359-95-1](/img/structure/B2458546.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structures. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide has been evaluated for its anti-inflammatory potential. Researchers have studied its impact on cyclooxygenase (COX) enzymes, specifically COX-2, which is associated with inflammation and pain .
- Researchers have explored whether N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide exhibits lower ulcerogenic effects compared to standard NSAIDs .
- While specific studies on this compound are limited, related derivatives may provide insights into its potential in combating infections .
Anti-Inflammatory Activity
Ulcerogenic Effects and Gastrointestinal Mucosal Protection
Antimicrobial and Antifungal Properties
Urease Inhibition for Anti-Ulcer Therapy
Future Directions
The future directions in the research of benzothiazole derivatives could involve the design and development of new compounds with improved biological activities and lesser side effects . This could involve exploring new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c19-11-1-3-14-16(9-11)28-18(20-14)21-17(24)13-10-12(2-4-15(13)23)29(25,26)22-5-7-27-8-6-22/h1-4,9-10,23H,5-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXPYKQBZSZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide |
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